REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[N:7]([C:11]2[S:12][CH:13]=[CH:14][N:15]=2)[N:8]=[CH:9][CH:10]=1)[CH3:2].CI.[C:19](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:16])[CH:5]([C:6]1[N:7]([C:11]2[S:12][CH:13]=[CH:14][N:15]=2)[N:8]=[CH:9][CH:10]=1)[CH3:19])[CH3:2] |f:2.3.4|
|
Name
|
(2-thiazol-2-yl-2H-pyrazol-3-yl)-acetic acid ethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N(N=CC1)C=1SC=CN1)=O
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
cesium carbonate
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with NH4Cl (aq.) (6 mL) and ethyl acetate (30 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers are dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The crude is purified by PTLC (hexane/ethyl acetate 3:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)C=1N(N=CC1)C=1SC=CN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |